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Compound of Interest

Compound Name: 5-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B3028826 Get Quote

An In-depth Technical Guide to 5-Hydroxypyrimidine-2-carbonitrile: Synthesis, Properties,

and Applications in Drug Discovery

Introduction
Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are

foundational scaffolds for drug design. Pyrimidine, a six-membered aromatic ring with nitrogen

atoms at the 1 and 3 positions, is of paramount importance, forming the core of nucleobases

like cytosine, thymine, and uracil, which are fundamental to life.[1][2] This inherent biological

relevance has made the pyrimidine nucleus a privileged structure in the development of a wide

array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory,

and antiviral applications.[2][3][4]

This guide focuses on a particularly valuable derivative: 5-Hydroxypyrimidine-2-carbonitrile.

This molecule is distinguished by its unique trifunctional architecture: the pyrimidine core, a

hydroxyl group at the 5-position, and a cyano group at the 2-position. This specific arrangement

of functional groups provides a versatile platform for chemical modification, making it a highly

sought-after building block for synthesizing complex molecules and libraries of compounds for

drug discovery.[1] This whitepaper will serve as a technical resource for researchers and drug

development professionals, providing in-depth insights into its synthesis, chemical properties,

reactivity, and its proven applications as a precursor to novel therapeutics.
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Part 1: Physicochemical Properties and Structural
Analysis
5-Hydroxypyrimidine-2-carbonitrile is a solid organic compound recognized for its potential

in diverse chemical and biological applications.[1] Its utility is fundamentally derived from its

distinct structural characteristics. The hydroxyl group (-OH) at the 5-position can act as both a

hydrogen bond donor and acceptor, and a nucleophile for further derivatization. The cyano

group (-C≡N) at the 2-position is a powerful electron-withdrawing group that influences the

electronics of the pyrimidine ring and serves as a versatile chemical handle for transformations

into amides, carboxylic acids, or amines.

Property Value Source(s)

Molecular Formula C₅H₃N₃O [1]

Molecular Weight ~121.10 g/mol [1]

IUPAC Name
5-hydroxy-2-

pyrimidinecarbonitrile

Physical Form Solid

CAS Number 345642-86-6

Storage Conditions
Sealed in a dry environment at

2-8°C

The pyrimidine ring itself is analogous to the structures of uracil and cytosine, suggesting that

derivatives could be investigated as mimetics or antagonists in various biological pathways.[1]

This combination of features makes 5-Hydroxypyrimidine-2-carbonitrile a strategic starting

point for creating novel molecular entities with tailored pharmacological profiles.

Part 2: Synthesis Methodology
The synthesis of 5-Hydroxypyrimidine-2-carbonitrile is not a trivial single-step reaction. The

reactivity of the hydroxyl group necessitates a protection-deprotection strategy to achieve a

clean and efficient synthesis. A robust and scalable route has been adapted from

methodologies developed for the synthesis of related pyrimidine intermediates, such as 5-
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hydroxy pyrimidine-2-carboxylic acid.[5] The overall strategy involves the protection of the

hydroxyl group as a benzyl ether, followed by the crucial cyanation step and subsequent

deprotection.

Step 1: Hydroxyl Protection

Step 2: Deprotection

5-Bromo-2-cyanopyrimidine

5-Benzyloxy-2-cyanopyrimidine

 Cs2CO3, CuI,
 1,10-phenanthroline,
 Toluene, 80-110°C

Benzyl Alcohol

5-Hydroxypyrimidine-2-carbonitrile

 H2, Pd/C,
 Methanol, RT

Click to download full resolution via product page

General Synthesis Workflow

Experimental Protocol: Synthesis of 5-
Hydroxypyrimidine-2-carbonitrile
This two-step protocol is designed to be a self-validating system, with purification and

characterization at each stage ensuring the integrity of the final product.

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine (Protected Intermediate)

Causality: This step is adapted from a patented procedure for a similar compound.[5] The

reaction utilizes a copper-catalyzed coupling of benzyl alcohol with the brominated

pyrimidine. 5-bromo-2-cyanopyrimidine is the starting scaffold. Cesium carbonate (Cs₂CO₃)
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acts as the base to deprotonate the benzyl alcohol, forming the nucleophilic alkoxide.

Cuprous iodide (CuI) and 1,10-phenanthroline serve as the catalytic system to facilitate the

C-O bond formation. Toluene is an appropriate high-boiling, non-polar solvent for this

reaction.

Methodology:

To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (1.2 eq) in

toluene, add cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline

(0.2 eq).

Heat the reaction mixture to 110°C and stir for 4-6 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature (20-25°C).

Concentrate the solution under reduced pressure to remove the toluene.

Purify the resulting residue by column chromatography on silica gel to yield 5-benzyloxy-2-

cyanopyrimidine. The reported yield for this step is approximately 90%.[5]

Characterize the product using ¹H-NMR to confirm the presence of the benzyl group.

Step 2: Deprotection to Yield 5-Hydroxypyrimidine-2-carbonitrile

Causality: The benzyl ether is a common protecting group for hydroxyl functions because it is

stable to many reaction conditions but can be readily cleaved by catalytic hydrogenolysis.

Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds

under a hydrogen atmosphere at room temperature.[6]

Methodology:

Dissolve the 5-benzyloxy-2-cyanopyrimidine (1.0 eq) from Step 1 in methanol.

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting

material).
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Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at

room temperature.

The reaction is typically complete within a few hours to overnight. Monitor by TLC until the

starting material is fully consumed.

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst.

Concentrate the filtrate under reduced pressure to yield the crude product.

If necessary, purify the solid by recrystallization or a final chromatographic step to obtain

pure 5-Hydroxypyrimidine-2-carbonitrile.

Part 3: Applications in Drug Discovery and
Medicinal Chemistry
The true value of 5-Hydroxypyrimidine-2-carbonitrile lies in its role as a versatile scaffold for

generating novel bioactive molecules.[1] Its derivatives have shown significant promise in

several therapeutic areas.

Therapeutic Applications

5-Hydroxypyrimidine-
2-carbonitrile (Core)

Anticancer Agents

Derivatization

Anti-inflammatory (COX-2)

Derivatization

DGAT1 Inhibitors (Metabolic)

Intermediate

Antimicrobial Agents

Derivatization
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Therapeutic applications derived from the core scaffold.

Anticancer Activity
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Derivatives of 5-hydroxypyrimidine have demonstrated significant potential as anticancer and

antimetastatic agents.[1] Studies involving substituted 5-hydroxypyrimidines, such as SNK-411

and its salt SNK-578, have shown pronounced efficacy in preclinical cancer models.[7][8]

In a study using a cervical cancer mouse model, SNK-578 exhibited a remarkable 87% tumor

growth inhibition (TGI).[8] The mechanism appears to be linked to the modulation of the tumor

microenvironment. Tumor-bearing mice typically show elevated levels of pro-oncogenic and

pro-inflammatory cytokines. Treatment with SNK-578 significantly reduced the serum

concentrations of these cytokines, suggesting an immunomodulatory component to its

antitumor effect.[8]

Compound Model Dose

Tumor
Growth
Inhibition
(TGI)

Cytokine
Modulation
(vs.
Control)

Source

SNK-578

Cervical

Cancer

(RSHM-5)

10 mg/kg 87%

↓ IL-10

(61%), ↓ IL-

17A (70%), ↓

IL-6 (29%)

[8]

SNK-578
B16

Melanoma
25 mg/kg -

Metastasis

Inhibition

Index (MII):

92.3%

[7]

SNK-578 +

Doxorubicin

B16

Melanoma
10 mg/kg -

Metastasis

Inhibition

Index (MII):

98.9%

[7]

This ability to both directly inhibit tumor growth and beneficially modulate the immune response

makes this class of compounds highly attractive for further oncological drug development.

Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and the cyclooxygenase-2 (COX-2)

enzyme is a major therapeutic target. Compounds related to the 5-hydroxypyrimidine-2-
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carbonitrile structure have been investigated for their potential as COX-2 inhibitors.[1] The

pyrimidine-5-carbonitrile scaffold, in general, is a known pharmacophore for potent and

selective COX-2 inhibition.[9][10] By modifying the core structure of 5-hydroxypyrimidine-2-
carbonitrile, medicinal chemists can design novel derivatives that fit into the active site of the

COX-2 enzyme, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with

improved safety profiles.

Metabolic Disease: DGAT1 Inhibition
Beyond direct pharmacological activity, 5-hydroxypyrimidine-2-carbonitrile is a crucial

intermediate for synthesizing inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1).[5]

DGAT1 is an enzyme that plays a critical role in the final step of triglyceride synthesis. Inhibiting

this enzyme is a validated strategy for treating obesity and related metabolic disorders like type

2 diabetes and fatty liver disease.[5] The availability of a reliable synthetic route to 5-
hydroxypyrimidine-2-carbonitrile and its subsequent conversion to the corresponding

carboxylic acid provides a direct pathway to this important class of metabolic drug candidates.

[5]

Conclusion
5-Hydroxypyrimidine-2-carbonitrile is far more than a simple heterocyclic compound; it is a

strategic molecular tool for modern drug discovery. Its trifunctional nature provides a rich

platform for chemical exploration, enabling the synthesis of diverse and complex molecular

architectures. The demonstrated success of its derivatives in preclinical models of cancer and

its established role as a key intermediate for anti-inflammatory and metabolic disease targets

underscore its significance.[1][5][7][8] The robust, protection-based synthesis ensures a reliable

supply for research and development. For scientists and researchers in the pharmaceutical

industry, 5-Hydroxypyrimidine-2-carbonitrile represents a validated and highly promising

starting point for the development of the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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